Aminooxy-PEG7-methane

Vue d'ensemble

Description

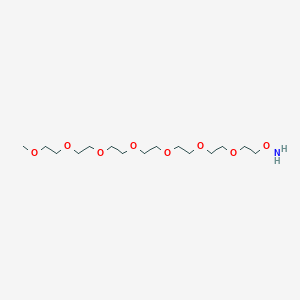

Aminooxy-PEG7-methane is a polyethylene glycol (PEG) derivative containing an aminooxy group and a methane group. This compound is known for its high solubility in aqueous media, making it a valuable tool in various biochemical applications. The aminooxy group in this compound is highly reactive with aldehydes, forming stable oxime bonds. This reactivity is particularly useful in bioconjugation and drug delivery systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aminooxy-PEG7-methane is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy groups. The process typically involves the following steps:

- Activation of PEG with a suitable leaving group.

- Reaction of the activated PEG with hydroxylamine to introduce the aminooxy functionality.

- Purification of the final product to achieve high purity levels.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality. The compound is usually produced under controlled conditions to maintain its reactivity and stability .

Analyse Des Réactions Chimiques

Types of Reactions: Aminooxy-PEG7-methane primarily undergoes nucleophilic addition reactions with aldehydes and ketones, forming oxime bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications.

Common Reagents and Conditions:

Reagents: Aldehydes, ketones, and reductants (if hydroxylamine linkage is desired).

Conditions: Reactions are typically carried out in aqueous media at room temperature or slightly elevated temperatures.

Major Products:

Oxime Bonds: Formed when this compound reacts with aldehydes or ketones.

Hydroxylamine Linkages: Formed when a reductant is used in the reaction

Applications De Recherche Scientifique

Aminooxy-PEG7-methane has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.

Biology: Facilitates the labeling and modification of biomolecules, aiding in the study of biological processes.

Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Utilized in the development of advanced materials and in various industrial processes

Mécanisme D'action

The primary mechanism of action of Aminooxy-PEG7-methane involves the formation of oxime bonds with aldehydes and ketones. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which readily attacks the electrophilic carbonyl carbon in aldehydes and ketones. The resulting oxime bonds are stable and resistant to hydrolysis, making them ideal for various applications. Additionally, the PEG spacer enhances the solubility and biocompatibility of the compound .

Comparaison Avec Des Composés Similaires

- Aminooxy-PEG4-methane

- Aminooxy-PEG6-methane

- Aminooxy-PEG8-methane

Comparison: Aminooxy-PEG7-methane is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG derivatives like Aminooxy-PEG4-methane, it offers better solubility and flexibility. On the other hand, longer PEG derivatives like Aminooxy-PEG8-methane may have higher solubility but can be less reactive due to steric hindrance. Thus, this compound is often preferred for applications requiring a balance of these properties .

Propriétés

IUPAC Name |

O-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO8/c1-17-2-3-18-4-5-19-6-7-20-8-9-21-10-11-22-12-13-23-14-15-24-16/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGSCAFEGLNJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.